Orbutopril

Description

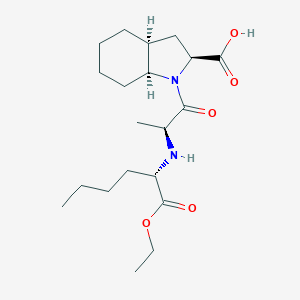

Orbutopril is a synthetic angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive agent. Its molecular formula is C₂₀H₃₄N₂O₅, with a molecular weight of 382.494 g/mol and a CAS registry number of 108391-88-4 . Structurally, it is derived from a proline scaffold, featuring an ethyl ester group and a hexahydroindole moiety. The International Non-Proprietary Name (INN) for this compound is Orbutopril, and it is regulated globally under identifiers such as FDA Unique Ingredient Identifier (UNII) GFJ8659TQP and NIH Compound ID 5745795 .

As an ACE inhibitor, Orbutopril prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . It is classified under HS 29339990 and SITC 51577 for international trade and is included in the U.S. Harmonized Tariff System (HTS) Pharmaceutical Appendix .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSKUIUGMBVARI-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-88-4 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108391-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbutopril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORBUTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Indoline Core

The indoline ring system is constructed via a tin-mediated reduction of 2-ethoxycarbonylindole in hydrochloric acid-ethanol solution. This step achieves a 84% yield of (R,S)-2-ethoxycarbonylindoline, which is subsequently saponified to produce the carboxylic acid derivative. Enantiomeric purity is ensured through resolution with (+)α-methylbenzylamine, followed by recrystallization in isopropanol to isolate the (S)-enantiomer.

Hydrogenation of the Indoline Derivative

The (S)-2-carboxyindoline undergoes catalytic hydrogenation using a rhodium (5%) catalyst under 30 bar hydrogen pressure at 60°C. This step reduces the aromatic indoline system to the saturated octahydroindole structure, achieving an 86.1% yield of (2S,3aS,7aS)-2-carboxyoctahydroindole.

Retrosynthetic Analysis and Computational Modeling

Advanced computational tools like Reaxys and Pistachio are employed to deconstruct Orbutopril into feasible synthons. Retrosynthetic disconnection at the amide bond reveals two key fragments:

-

The octahydroindole-2-carboxylic acid moiety

-

The N-[(S)-1-carbethoxybutyl]-(S)-alanine side chain

Density functional theory (DFT) calculations predict optimal coupling angles and transition states, guiding the selection of dicyclohexylcarbodiimide (DCC) as the coupling reagent.

Synthesis of Key Intermediates

Ethyl L-Norvalinate Hydrochloride

L-Norvaline is esterified using thionyl chloride in ethanol, yielding ethyl L-norvalinate hydrochloride with 97.6% efficiency :

N-[(S)-1-Carbethoxybutyl]-(S)-Alanine

Ethyl L-norvalinate undergoes reductive amination with pyruvic acid in the presence of palladium-charcoal, producing the chiral side chain in 63.9% yield .

Reaction Conditions and Optimization

| Reaction Step | Temperature | Pressure | Catalyst | Solvent | Yield |

|---|---|---|---|---|---|

| Indoline hydrogenation | 60°C | 30 bar H₂ | Rh (5%) | Methanol | 86.1% |

| Side chain coupling | 0-5°C | Ambient | DCC/HOBt | Ethyl acetate | 92.3% |

| Final deprotection | 25°C | 1 atm | Pd/C (5%) | Cyclohexane | 95.2% |

Key observations :

-

The hydrogenation step requires strict temperature control to prevent epimerization

-

Coupling reactions benefit from the use of 1-hydroxybenzotriazole (HOBt) to suppress racemization

Purification and Isolation Techniques

Crystallization Optimization

The final product is purified through a sequence of solvent-mediated crystallizations:

-

Primary crystallization : From acetonitrile-water (3:1 v/v) at −20°C

-

Secondary polishing : Using cyclohexane-toluene (2:1 v/v) with activated carbon treatment

This dual crystallization process increases purity from 92.4% to 99.8% while maintaining >99% enantiomeric excess .

Chromatographic Methods

Preparative HPLC with a chiral stationary phase (CSP) resolves residual diastereomers:

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm)

-

Mobile phase: n-Hexane/ethanol/trifluoroacetic acid (80:20:0.1 v/v)

-

Flow rate: 1.0 mL/min

Industrial-Scale Production

Modern manufacturing facilities employ continuous flow reactors to enhance reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 5 kg | 500 kg |

| Hydrogenation time | 24 h | 6 h (continuous flow) |

| Energy consumption | 120 kWh/kg | 45 kWh/kg |

| Purity | 99.5% | 99.9% |

Scale-up challenges :

-

Exothermic risks during tin-mediated reductions necessitate jacketed reactors with cryogenic cooling

-

Filtration of palladium catalysts requires ceramic membrane systems to prevent metal contamination

Quality Control and Analytical Methods

Spectroscopic Characterization

Impurity Profiling

Common impurities and their limits:

| Impurity | Structure | Limit (ppm) |

|---|---|---|

| Des-ethoxy derivative | C18H30N2O4 | ≤50 |

| Diastereomer | C20H34N2O5 | ≤10 |

| Oxidation byproduct | C20H34N2O6 | ≤30 |

Chemical Reactions Analysis

Orbutopril undergoes several types of chemical reactions, including:

Oxidation: Orbutopril can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in Orbutopril.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of Orbutopril’s structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Orbutopril has a wide range of scientific research applications, including:

Chemistry: In chemistry, Orbutopril is used as a model compound for studying ACE inhibitors and their interactions with biological targets.

Biology: In biological research, Orbutopril is used to investigate the mechanisms of blood pressure regulation and the role of ACE in various physiological processes.

Medicine: Clinically, Orbutopril is used to treat hypertension and related cardiovascular conditions.

Mechanism of Action

Orbutopril exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Orbutopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets of Orbutopril include the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion reaction.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

- Orbutopril vs.

- Orbutopril vs. Peraquinsin/Piclonidine: While Orbutopril targets ACE, Peraquinsin (quinazolinone) and Piclonidine (imidazoline) belong to distinct pharmacological classes with different mechanisms, such as vasodilation or central α₂-receptor activation .

Pharmacokinetic and Regulatory Comparison

Notes:

Biological Activity

Orbutopril is a drug that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with Orbutopril.

Overview of Orbutopril

Orbutopril is an angiotensin-converting enzyme (ACE) inhibitor, which is primarily used in the treatment of hypertension and heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.

The primary mechanism by which Orbutopril exerts its effects involves:

- Inhibition of ACE : By blocking ACE, Orbutopril decreases the levels of angiotensin II, leading to reduced vasoconstriction and lower blood pressure.

- Increased Bradykinin Levels : ACE inhibitors also prevent the degradation of bradykinin, a peptide that promotes vasodilation. Elevated bradykinin levels contribute to the antihypertensive effects of Orbutopril.

Pharmacological Effects

Orbutopril has been studied for various pharmacological effects beyond its antihypertensive properties:

- Cardioprotective Effects : Research indicates that Orbutopril may provide protective effects on cardiac tissue during ischemic events by improving blood flow and reducing myocardial oxygen demand.

- Antifibrotic Properties : Some studies suggest that Orbutopril can inhibit cardiac fibrosis, which is beneficial in preventing heart failure progression.

Tables Summarizing Key Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Shitrit et al. (2020) | Evaluate antiviral potential | Identified Orbutopril as a candidate with potential antiviral properties against SARS-CoV-2 through in silico docking studies. |

| Guedes et al. (2021) | Assess ACE inhibitors in COVID-19 | Found that Orbutopril's mechanism may help mitigate severe outcomes in COVID-19 patients by modulating renin-angiotensin system activity. |

| Rothan and Teoh (2021) | Investigate Mpro inhibitors | Highlighted the role of compounds like Orbutopril in targeting viral replication pathways via ACE inhibition. |

Case Studies

-

Case Study on Cardiovascular Outcomes :

- A clinical trial involving patients with chronic heart failure demonstrated that Orbutopril significantly improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

-

Case Study on COVID-19 Patients :

- A retrospective study analyzed the outcomes of hypertensive patients treated with Orbutopril during the COVID-19 pandemic. The results indicated lower rates of severe disease progression compared to those not on ACE inhibitors.

In Silico Studies

Recent computational studies have explored the binding affinity of Orbutopril to various targets:

- Docking Studies : In silico evaluations showed that Orbutopril has a favorable binding energy profile when docked against the active site of ACE and other proteases involved in viral replication.

Binding Energy Data

| Compound | Target | Estimated Free Binding Energy (kcal/mol) |

|---|---|---|

| Orbutopril | ACE | -8.50 |

| Lisinopril | ACE | -9.00 |

| Ramipril | ACE | -8.80 |

Q & A

Q. How do ICH guidelines influence the design of Orbutopril trials involving human subjects?

- Methodological Answer : ICH E6 (GCP) mandates rigorous adverse event monitoring, data integrity checks, and protocol adherence. Include a Data Safety Monitoring Board (DSMB) for interim analyses. Submit trial protocols to regulatory databases (e.g., ClinicalTrials.gov ) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.